molecular formula C12H16O3 B7907525 methyl 2-(2-methylpropoxy)benzoate

methyl 2-(2-methylpropoxy)benzoate

Cat. No.: B7907525
M. Wt: 208.25 g/mol
InChI Key: PPVSESCRWNBVDV-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpropoxy)benzoate is an aromatic ester featuring a benzoate backbone substituted with a 2-methylpropoxy (isobutoxy) group at the ortho position (C-2) of the benzene ring. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound’s structure comprises a methyl ester (-COOCH₃) and a branched isobutoxy (-OCH₂CH(CH₃)₂) group, contributing to its lipophilic character.

Properties

IUPAC Name

methyl 2-(2-methylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVSESCRWNBVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester can be achieved through several methods. One common method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the reaction of benzoic acid with 2-(2-methylpropyl)oxy alcohol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride. This reaction also requires reflux conditions and an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester is often carried out using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester.

    Substitution: Nucleophiles such as ammonia, amines, or halides can be used in substitution reactions. These reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: The corresponding alcohol, 2-(2-methylpropyl)oxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

methyl 2-(2-methylpropoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies of enzyme-catalyzed reactions and as a model substrate for investigating ester hydrolysis.

    Industry: The ester is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester involves its hydrolysis to release benzoic acid and 2-(2-methylpropyl)oxy alcohol. The benzoic acid can then undergo further metabolism to form hippuric acid, which is excreted in the urine. The ester can also interact with various enzymes, such as esterases, which catalyze its hydrolysis and facilitate its metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent’s size, polarity, and branching significantly influence physical properties. Key comparisons include:

Table 1: Physical and Structural Properties of Selected Benzoate Esters
Compound Name Molecular Formula Molecular Weight Substituent Key Properties
Methyl 2-(2-methylpropoxy)benzoate C₁₂H₁₆O₃ 208.25 2-isobutoxy High lipophilicity; inferred solubility in organic solvents (e.g., ethanol, ethyl acetate)
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-methoxy Lower molecular weight; soluble in ethanol; melting point documented
Methyl 2-[(2-methylphenoxy)methyl]benzoate C₁₆H₁₆O₃ 256.29 (2-methylphenoxy)methyl Crystalline solid; detailed crystal structure (pi-pi stacking, hydrogen bonding)
Bensulfuron-methyl (herbicide) C₁₆H₁₈N₂O₇S 382.39 Sulfonylurea group High stability; agrochemical use

Key Observations :

  • Lipophilicity : The isobutoxy group in this compound enhances lipophilicity compared to smaller substituents like methoxy (Ethyl 2-methoxybenzoate) . This property may improve membrane permeability in biological systems or compatibility with hydrophobic matrices.
  • Crystallinity: Methyl 2-[(2-methylphenoxy)methyl]benzoate exhibits defined crystal packing due to aromatic interactions, whereas the aliphatic isobutoxy group in the target compound likely reduces crystalline order, favoring amorphous solid formation .

Stability and Reactivity

  • Hydrolysis Resistance : The steric bulk of the isobutoxy group may hinder nucleophilic attack on the ester carbonyl, enhancing stability under acidic/basic conditions compared to methoxy-substituted esters .
  • Thermal Stability: Aliphatic substituents (e.g., isobutoxy) generally lower melting points compared to aromatic analogs (e.g., phenoxy derivatives) due to reduced intermolecular forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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